

Spectroscopic Characterization of Diacetone-D-glucose: A Technical Guide

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Compound of Interest

Compound Name: *Diacetone-D-glucose*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **Diacetone-D-glucose** (1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and drug development. This document details the key spectroscopic data and experimental methodologies essential for the unambiguous identification and quality control of this versatile compound.

Introduction

Diacetone-D-glucose is a protected derivative of D-glucose, widely utilized as a starting material in the synthesis of various biologically active molecules, including pharmaceuticals and fine chemicals.^{[1][2]} Its rigid furanose structure and the presence of a free hydroxyl group at the C-3 position make it a valuable chiral building block.^[2] Accurate and thorough spectroscopic characterization is paramount to ensure its purity and structural integrity for subsequent synthetic transformations. This guide covers the fundamental spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Optical Rotation.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Diacetone-D-glucose**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **Diacetone-D-glucose**, providing detailed information about the carbon and proton framework. Spectra are typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **Diacetone-D-glucose** (400 MHz, CDCl_3)[\[3\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.92	d	3.6	H-1
4.51	d	3.6	H-2
4.31	dd	6.0, 2.8	H-4
4.15	m	H-5	
4.08	dd	8.4, 6.0	H-6a
3.98	dd	8.4, 4.8	H-6b
3.10	d	2.8	OH-3
1.50	s	CH ₃ (isopropylidene)	
1.42	s	CH ₃ (isopropylidene)	
1.34	s	CH ₃ (isopropylidene)	
1.26	s	CH ₃ (isopropylidene)	

Table 2: ^{13}C NMR Spectroscopic Data for **Diacetone-D-glucose**[\[4\]](#)[\[5\]](#)

Chemical Shift (δ) ppm	Assignment
111.9	C (isopropylidene)
109.0	C (isopropylidene)
105.1	C-1
83.6	C-2
81.2	C-4
72.5	C-5
70.9	C-3
67.3	C-6
26.9	CH ₃ (isopropylidene)
26.8	CH ₃ (isopropylidene)
26.3	CH ₃ (isopropylidene)
25.5	CH ₃ (isopropylidene)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Diacetone-D-glucose**. The spectrum is typically acquired using a potassium bromide (KBr) disc.^[6]

Table 3: Key IR Absorption Bands for **Diacetone-D-glucose** (KBr Disc)^{[7][8]}

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3600	Broad	O-H stretching (hydroxyl group)
2850-3000	Medium-Strong	C-H stretching (alkane)
1370-1385	Strong	C-H bending (gem-dimethyl of isopropylidene)
1000-1200	Strong	C-O stretching (ether and alcohol)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern of **Diacetone-D-glucose**.

Table 4: Key Mass Spectrometry Data (EI-MS) for **Diacetone-D-glucose**[\[9\]](#)[\[10\]](#)

m/z	Relative Intensity	Assignment
260	Low	[M] ⁺ (Molecular Ion)
245	High	[M - CH ₃] ⁺
101	Base Peak	[C ₅ H ₉ O ₂] ⁺ (2,2-dimethyl-1,3-dioxolanyl cation)

Optical Rotation

The specific rotation of **Diacetone-D-glucose** is a measure of its optical activity and is a critical parameter for confirming its enantiomeric purity.

Table 5: Optical Rotation Data for **Diacetone-D-glucose**[\[11\]](#)[\[12\]](#)[\[13\]](#)

Parameter	Value	Conditions
Specific Rotation [α]	-17° to -19°	c = 2 in H ₂ O
Specific Rotation [α]	-11° \pm 1°	c = 5 in Ethanol

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Dissolve approximately 10-20 mg of **Diacetone-D-glucose** in about 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence.
 - For ¹³C NMR, use a standard proton-decoupled pulse sequence (e.g., zgpg30).[\[3\]](#)
- Data Acquisition:
 - For ¹H NMR, typically 8-16 scans are sufficient.
 - For ¹³C NMR, a larger number of scans (e.g., 128 or more) may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[\[1\]](#) A relaxation delay (d1) of 1-2 seconds is common.[\[3\]](#)
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Reference the spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **Diacetone-D-glucose** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[\[14\]](#)
 - Take precautions to minimize moisture absorption by the KBr.[\[14\]](#)
- Pellet Formation:
 - Transfer the mixture to a pellet die.
 - Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[6\]](#)
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the **Diacetone-D-glucose** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

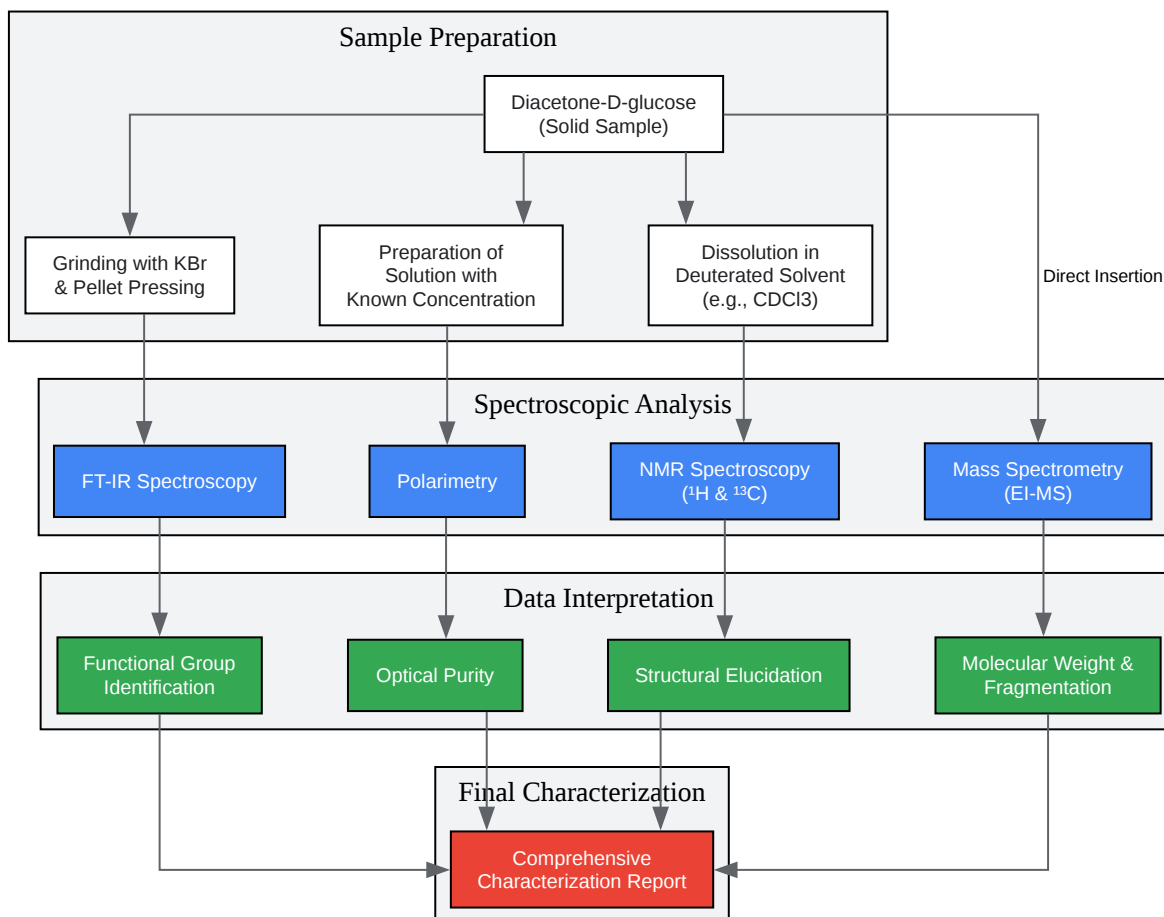
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.^[15]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Polarimetry (Optical Rotation Measurement)

- Sample Preparation:
 - Accurately weigh a specific amount of **Diacetone-D-glucose** (e.g., 100 mg).
 - Dissolve the sample in a precise volume of a suitable solvent (e.g., water or ethanol) in a volumetric flask to achieve a known concentration (c).^[12]
- Instrument Calibration:
 - Turn on the polarimeter and allow the sodium lamp to warm up.
 - Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.
- Measurement:
 - Rinse and fill the sample cell (of a known path length, l , in decimeters) with the prepared sample solution, ensuring no air bubbles are present.^[12]
 - Place the cell in the polarimeter and measure the observed rotation (α).
- Calculation of Specific Rotation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of **Diacetone-D-glucose**.



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